Technical Guide: Physicochemical Properties of N-(3-nitrophenyl)-3-oxobutanamide
Technical Guide: Physicochemical Properties of N-(3-nitrophenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-nitrophenyl)-3-oxobutanamide is an organic compound that serves as a key intermediate in various synthetic pathways. Its chemical structure, featuring a nitrophenyl group attached to a 3-oxobutanamide moiety, makes it a subject of interest in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the known physicochemical properties of N-(3-nitrophenyl)-3-oxobutanamide, along with relevant experimental protocols and logical workflows. Due to the limited availability of experimental data for this specific isomer, information from closely related analogs is included for comparative purposes and to guide experimental design.
Physicochemical Properties
The physicochemical properties of N-(3-nitrophenyl)-3-oxobutanamide are summarized in the table below. It is important to note that some of these values are predicted and await experimental verification.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀N₂O₄ | [1] |
| Molecular Weight | 222.20 g/mol | Calculated |
| Appearance | Yellow to orange-yellow crystal | [1] |
| Melting Point | 182-186 °C | [1] |
| Boiling Point | No experimental data available | N/A |
| Solubility | Almost insoluble in water; slightly soluble in ethanol and acetone | [1] |
| pKa (Predicted) | 10.75 ± 0.46 | [1] |
| logP | No experimental data available | N/A |
Synthesis
A general synthetic route for N-(3-nitrophenyl)-3-oxobutanamide involves a two-step process.[1] This begins with the reaction of 3-nitroaniline with acetylacetone, followed by a reaction with ammonia.[1]
Figure 1: General Synthesis Workflow.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of N-(3-nitrophenyl)-3-oxobutanamide are not widely published. The following protocols are generalized methods for the synthesis and analysis of N-aryl-3-oxobutanamides and can be adapted for the target compound.
Synthesis of N-aryl-3-oxobutanamides (General Procedure)
This procedure is a general representation and would require optimization for the specific synthesis of N-(3-nitrophenyl)-3-oxobutanamide.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (e.g., 3-nitroaniline) in a suitable solvent such as toluene or xylene.
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Addition of Reagent: Add an equimolar amount of a β-ketoester, such as ethyl acetoacetate, to the solution.
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Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-aryl-3-oxobutanamide.
Characterization Methods
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure. For a related compound, N-(3-methylphenyl)-3-oxobutanamide, the ¹H NMR spectrum shows characteristic peaks for the aromatic protons, the amide proton, the methylene protons of the butanamide chain, and the methyl protons. Similar patterns would be expected for the 3-nitro analog, with shifts influenced by the electron-withdrawing nitro group.
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Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present. Expected characteristic absorption bands would include N-H stretching, C=O stretching (for both the ketone and amide), and the aromatic C-N and N-O stretching from the nitro group.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of 222.20.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for method development for this class of compounds.
Figure 2: General Characterization Workflow.
Biological Activity
There is a lack of specific studies on the biological activity of N-(3-nitrophenyl)-3-oxobutanamide. However, the presence of the nitroaromatic moiety suggests potential for various biological effects, as nitro compounds are known to exhibit a wide range of activities. Research on related structures, such as (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, has indicated potential antibacterial activity. Further investigation is required to determine the specific biological profile of N-(3-nitrophenyl)-3-oxobutanamide.
Safety Information
N-(3-nitrophenyl)-3-oxobutanamide is an organic compound and should be handled with appropriate safety precautions in a laboratory setting. It is described as being irritating, and contact with the skin and eyes should be avoided.[1] Inhalation of its dust should also be prevented.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[1]
Conclusion
N-(3-nitrophenyl)-3-oxobutanamide is a chemical intermediate with defined, albeit limited, physicochemical data in the public domain. This guide has summarized the available information and provided general experimental frameworks for its synthesis and characterization based on related compounds. Further experimental work is necessary to fully elucidate its properties and explore its potential applications in drug development and other scientific fields.
